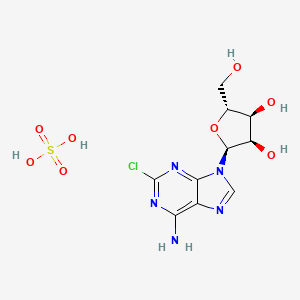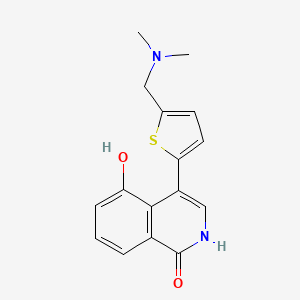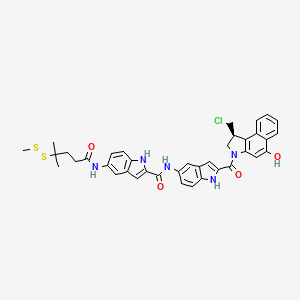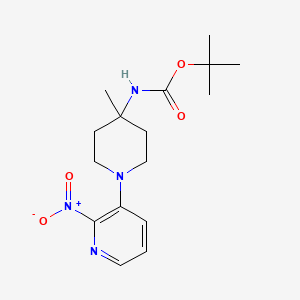
Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is a complex organic compound with the molecular formula C17H18BrNO6. This compound is characterized by the presence of a bromobenzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a nitrobenzoate ester. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to introduce the bromine atom.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Nitration of the Benzoate: The nitro group is introduced via nitration of the benzoate ester using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the bromobenzyl intermediate with the nitrobenzoate ester under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen gas in the presence of a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where the protecting group is removed to release the active molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-chlorobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Methyl 2-((4-fluorobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Methyl 2-((4-methylbenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate
Uniqueness
Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This makes it a valuable compound in the synthesis of brominated organic molecules and in studies involving halogen bonding.
Properties
Molecular Formula |
C20H21BrN2O6 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate |
InChI |
InChI=1S/C20H21BrN2O6/c1-20(2,3)29-19(25)22(12-13-8-10-14(21)11-9-13)17-15(18(24)28-4)6-5-7-16(17)23(26)27/h5-11H,12H2,1-4H3 |
InChI Key |
RMSUYYVHEKUQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)





